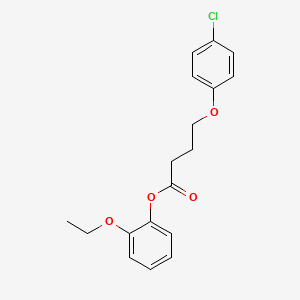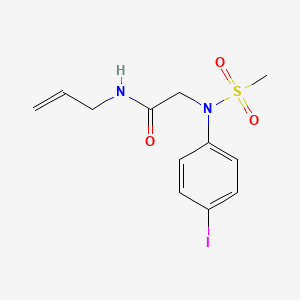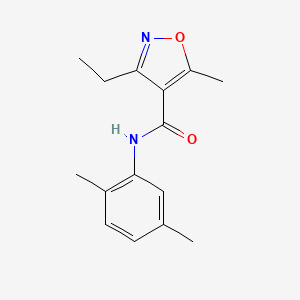![molecular formula C16H15ClN2O5S B4535188 methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate](/img/structure/B4535188.png)
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Descripción general
Descripción
Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, an acetylamino group, and a chlorobenzoate moiety. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Aplicaciones Científicas De Investigación
Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of methyl 2-chlorobenzoate to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form an acetylamino group.
Sulfonylation: Introduction of the sulfonyl group through a sulfonylation reaction.
Coupling: Coupling of the sulfonylated intermediate with 4-acetylaminophenylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or acetylamino groups.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may also play a role in modulating the compound’s biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-({[4-(aminophenyl)sulfonyl}amino)-2-chlorobenzoate: Similar structure but lacks the acetyl group.
Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate is unique due to the presence of both the acetylamino and sulfonyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 5-[(4-acetamidophenyl)sulfonylamino]-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-10(20)18-11-3-6-13(7-4-11)25(22,23)19-12-5-8-15(17)14(9-12)16(21)24-2/h3-9,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYFEBLWMIBHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4535133.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B4535138.png)



![4-bromo-N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B4535156.png)
![N~1~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE](/img/structure/B4535163.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)
![2-CHLORO-4-FLUOROBENZYL [4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4535182.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4535197.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4535198.png)
